molecular formula C10H14ClNO3 B2842810 3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic acid hydrochloride CAS No. 1955494-61-7

3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic acid hydrochloride

Cat. No. B2842810
CAS RN: 1955494-61-7
M. Wt: 231.68
InChI Key: YDVMRRAGKZNWSN-UHFFFAOYSA-N
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Description

3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic acid hydrochloride is a compound with the CAS Number: 1955494-61-7 . It has a molecular weight of 231.68 and is a powder at room temperature . The compound belongs to the class of organic compounds known as hybrid peptides . These are compounds containing at least two different types of amino acids (alpha, beta, gamma, delta) linked to each other through a peptide bond .


Molecular Structure Analysis

The IUPAC name of the compound is 3-amino-2-hydroxy-2-methyl-3-phenylpropanoic acid hydrochloride . The InChI code is 1S/C10H13NO3.ClH/c1-10(14,9(12)13)8(11)7-5-3-2-4-6-7;/h2-6,8,14H,11H2,1H3,(H,12,13);1H . This information can be used to generate the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 231.68 . The storage temperature is room temperature .

Scientific Research Applications

Enantioselective Synthesis

3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic acid hydrochloride is used in the enantioselective synthesis of β-alanine derivatives, which are β-analogues of aromatic amino acids. These compounds can be prepared enantioselectively through routes involving electrophilic attack on enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones, showcasing the compound's utility in producing enantiomerically pure substances (Arvanitis et al., 1998).

Asymmetric Syntheses

The compound also plays a critical role in asymmetric syntheses of β-hydroxy-α-amino acids. Through a series of chemical transformations, it contributes to the production of these amino acids, which are valuable for their biological and pharmaceutical applications. This process demonstrates the compound's importance in creating chiral building blocks for further synthetic applications (Davies et al., 2013).

Cross-Coupling Reactions

In another application, 3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic acid hydrochloride is involved in cross-coupling reactions of remote meta-C–H bonds directed by a U-shaped template. This process is significant for the functionalization of aromatic compounds, illustrating the compound's utility in complex organic synthesis and drug development (Wan et al., 2013).

Synthesis of Dipeptides

Furthermore, the compound is used in the ecological base-conditioned preparation of dipeptides using unprotected α-amino acids. This application highlights its role in the green synthesis of biologically important dipeptides, contributing to the development of more sustainable chemical processes (Ezawa et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-amino-2-hydroxy-2-methyl-3-phenylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-10(14,9(12)13)8(11)7-5-3-2-4-6-7;/h2-6,8,14H,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVMRRAGKZNWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)N)(C(=O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-hydroxy-2-methyl-3-phenylpropanoic acid hydrochloride

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